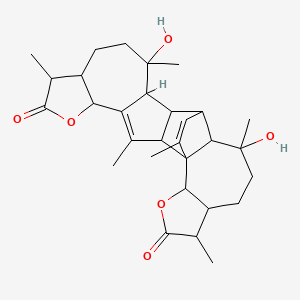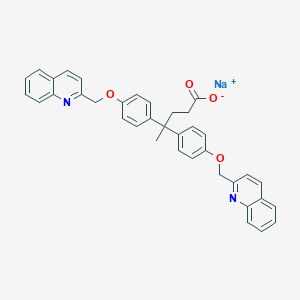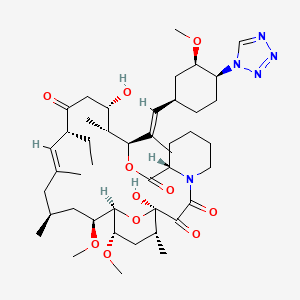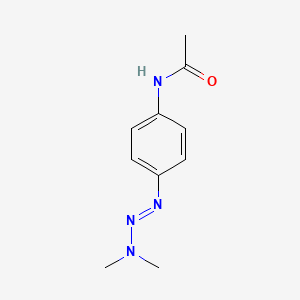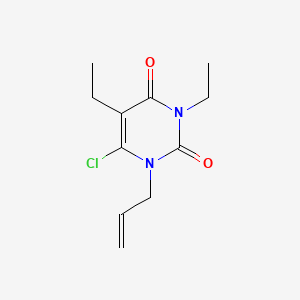
Acluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acluracil is a biochemical.
科学的研究の応用
Anticancer Research : Studies have focused on the development of new anticancer drugs, including derivatives of nitrosomethylurea (NMU), which are relevant to understanding the applications of compounds like Acluracil in oncology. This research includes computer modeling techniques of biochemical mechanisms and their combinations, highlighting the role of compounds similar to Acluracil in the treatment of various cancers (Камчибекова, 2016).
Hepatoprotective Properties : Atractylodin, a compound with similar applications as Acluracil, has been studied for its hepatoprotective properties. This research is indicative of Acluracil's potential in protecting the liver from damage and its role in treating liver-related diseases (Lyu et al., 2019).
Diabetes and Calorie Restriction Mimetics : The alpha-glucosidase inhibitor acarbose, similar to Acluracil, has been studied for its potential as a calorie restriction mimetic and its application in treating type 2 diabetes. This indicates a potential research avenue for Acluracil in the context of metabolic disorders and aging (Smith et al., 2020).
Neurological Diseases : Research on α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors (AMPARs) in epilepsy underscores the importance of glutamate receptor modulation in neurological diseases. This line of research could be relevant for exploring Acluracil's applications in neurological disorders (Citraro et al., 2014).
Cardiovascular Disease in Diabetics : Studies on acarbose, a compound with mechanisms similar to Acluracil, show its effectiveness in reducing the risk of myocardial infarction in diabetic patients. This suggests potential applications for Acluracil in cardiovascular disease management for diabetic populations (Hanefeld et al., 2004).
特性
CAS番号 |
20938-38-9 |
|---|---|
製品名 |
Acluracil |
分子式 |
C11H15ClN2O2 |
分子量 |
242.7 g/mol |
IUPAC名 |
6-chloro-3,5-diethyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4H,1,5-7H2,2-3H3 |
InChIキー |
GPSWWJCFLZMBGB-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |
正規SMILES |
CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |
外観 |
Solid powder |
その他のCAS番号 |
20938-38-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ACLU acluracil |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)
![Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-](/img/structure/B1666463.png)
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
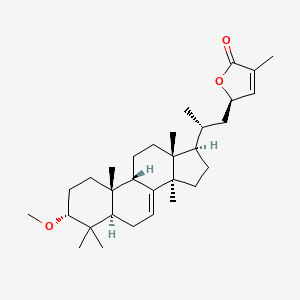
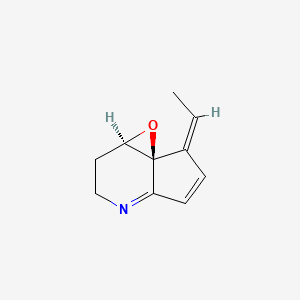
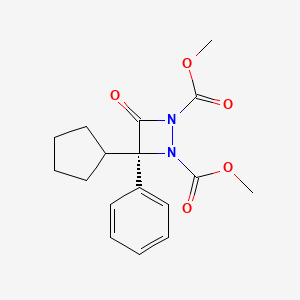
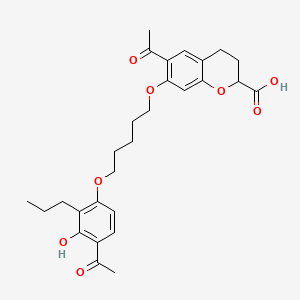
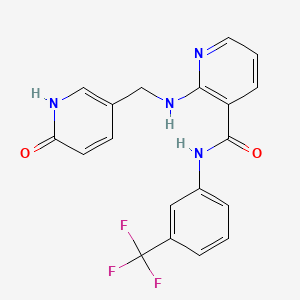
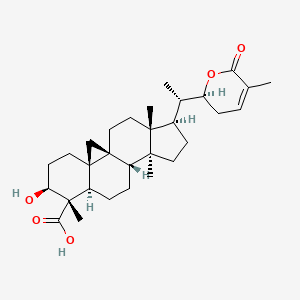
![(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1666479.png)
